molecular formula C8H10N4O B15296561 4-amino-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

4-amino-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Cat. No.: B15296561
M. Wt: 178.19 g/mol
InChI Key: KDRXZEBJTPMMBG-UHFFFAOYSA-N
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Description

4-amino-1,3-dimethyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes an imidazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1,3-dimethyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one typically involves the reaction of 2-amino-3-cyanopyridine with formamide under specific conditions. This reaction leads to the formation of the imidazole ring fused with the pyridine ring. The reaction conditions often include heating the reactants at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 4 is reactive and participates in nucleophilic substitution. Examples include:

  • Alkylation : Reaction with alkyl halides or tosylates to form substituted derivatives (e.g., 4-methylamino derivatives).

  • Acetylation : Introduction of acetyl groups using acetyl chloride in the presence of a base.

Reaction Type Example Substituent Yield Range Reference
AlkylationMethyl, ethyl60–80%
AcetylationAcetyl70–85%

Coupling Reactions

The compound undergoes cross-coupling reactions to introduce aryl or alkenyl groups:

  • Suzuki-Miyaura coupling : Requires a palladium catalyst (e.g., Pd(PPh₃)₄) and boronic acids. Ligands like BINAP or XantPhos enhance regioselectivity .

  • Ullmann-type coupling : Used to introduce aryl groups at position 2, employing copper catalysts and amine ligands .

Coupling Reaction Key Catalysts Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, BINAP/XantPhos49–95%
Ullmann-typeCuI, 1,10-phenanthroline40–60%

Cyclization Reactions

The fused ring system forms via intramolecular cyclization , often involving:

  • Condensation of diamines : Reaction with carbonyl compounds (e.g., formic acid derivatives) under acidic or basic conditions .

  • Bechamp reduction : Conversion of imidazolines to imidazopyridines using Fe/NH₄Cl in ethanol .

Cyclization Method Key Reagents Conditions Reference
Diamine condensationFormic acid, HClReflux, solvent-free
Bechamp reductionFe/NH₄Cl, EtOHMild heating, acidic medium

Reaction Conditions and Monitoring

  • Temperature : Cyclization typically requires high temperatures (110–115°C), while substitution and coupling reactions occur at milder conditions .

  • Solvents : Polar aprotic solvents (e.g., DCE, acetonitrile) are preferred for substitution, while coupling reactions often use EtOAc or DMF .

  • Monitoring : Progress is tracked via TLC , HPLC , and NMR/MS to confirm product formation and purity.

Influence of Substituents on Reactivity

Substituents at positions 1 and 3 (e.g., methyl groups) modulate reactivity:

  • Steric effects : Bulky groups hinder substitution at adjacent positions.

  • Electronic effects : Electron-donating groups enhance nucleophilicity of the amino group.

Substituent Effect Impact on Yield Reference
Methyl (position 1)Steric hindranceReduced substitution
Electron-donating groupsIncreased nucleophilicityHigher substitution

Biological Activity and Derivatives

While not directly related to chemical reactivity, derivatives of this compound exhibit Src kinase inhibition and anticancer activity, highlighting its importance in medicinal chemistry . Substituent variations (e.g., 4-phenoxyphenyl) enhance potency, correlating with optimized reactivity in coupling reactions .

Scientific Research Applications

4-amino-1,3-dimethyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-1,3-dimethyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-amino-1,3-dimethyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one include other imidazole derivatives such as:

Uniqueness

What sets 4-amino-1,3-dimethyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one apart is its fused ring structure, which combines the properties of both imidazole and pyridine rings.

Biological Activity

4-Amino-1,3-dimethyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that belongs to the imidazole family. Its unique structure features an imidazole ring fused with a pyridine ring, which contributes to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular FormulaC8H10N4O
Molecular Weight178.19 g/mol
IUPAC Name4-amino-1,3-dimethylimidazo[4,5-c]pyridin-2-one
InChI KeyKDRXZEBJTPMMBG-UHFFFAOYSA-N
Canonical SMILESCN1C2=C(C(=NC=C2)N)N(C1=O)C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme or receptor activities, leading to various biological effects. Research indicates that the compound may possess antitumor , antibacterial , and antiviral properties.

Antitumor Activity

A significant focus of research has been on the antitumor effects of imidazopyridine derivatives. In vitro studies have demonstrated that compounds similar to this compound exhibit antiproliferative activity against various human cancer cell lines. For example:

  • Compound 10 : Displayed strong activity against colon carcinoma with an IC50 of 0.4 μM.
  • Compound 14 : Exhibited an IC50 of 0.7 μM against the same cell line.

These findings suggest that derivatives of this compound could be promising candidates for cancer therapy .

Antibacterial and Antiviral Activity

While the antibacterial properties of imidazopyridine derivatives are less pronounced compared to their antitumor effects, some studies indicate moderate activity against specific bacterial strains. Notably:

  • Compound 14 showed moderate antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 32 μM .

In terms of antiviral activity, compounds within this class have been evaluated against a range of DNA and RNA viruses, showing potential for further development in antiviral therapies .

Case Studies

Several case studies have highlighted the biological activity of imidazopyridine derivatives:

  • Study on Antiproliferative Effects : A series of amidino-substituted imidazopyridines were synthesized and evaluated for their antiproliferative effects on multiple cancer cell lines including glioblastoma and pancreatic adenocarcinoma. The results indicated that structural modifications significantly influenced their biological activity .
  • Structure-Activity Relationship Studies : Research focusing on structure-activity relationships (SAR) has revealed that specific substitutions on the imidazopyridine framework can enhance biological potency. For instance, bromo-substituted derivatives exhibited increased antiproliferative activity compared to their unsubstituted counterparts .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

4-amino-1,3-dimethylimidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C8H10N4O/c1-11-5-3-4-10-7(9)6(5)12(2)8(11)13/h3-4H,1-2H3,(H2,9,10)

InChI Key

KDRXZEBJTPMMBG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC=C2)N)N(C1=O)C

Origin of Product

United States

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